

An In-depth Technical Guide to the Spectroscopic Identification of 4-Feruloylquinic Acid

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Compound of Interest

Compound Name: 4-Feruloylquinic acid

Cat. No.: B15592227

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of **4-Feruloylquinic acid**. This document collates quantitative spectroscopic data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting. Furthermore, this guide includes visualizations of experimental workflows and relevant signaling pathways to aid in the understanding of the analytical process and the biological context of **4-Feruloylquinic acid**.

Spectroscopic Data for 4-Feruloylquinic Acid

The unequivocal identification of **4-Feruloylquinic acid** (4-FQA) relies on a combination of spectroscopic techniques. Each method provides unique structural information, and together they form a comprehensive analytical profile.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in identifying the chromophoric feruloyl moiety of the molecule. As a hydroxycinnamic acid derivative, **4-Feruloylquinic acid** exhibits characteristic absorption bands in the UV region. While a specific spectrum for 4-FQA is not readily available

in public databases, data from closely related compounds, such as ferulic acid and other feruloylquinic acid isomers, provide reliable estimates for its absorption maxima.

Class of Compound	Solvent	$\lambda_{\text{max 1}}$ (nm)	$\lambda_{\text{max 2}}$ (nm)
Hydroxycinnamates	Methanol/Water	~322-326	~235

Note: The exact absorption maxima may vary slightly depending on the solvent and pH.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in **4-Feruloylquinic acid**. The spectrum is expected to show characteristic absorption bands for hydroxyl, carboxylic acid, ester, aromatic, and alkene functionalities. Due to the lack of a publicly available IR spectrum for 4-FQA, the following table is based on the known functional groups of the molecule and data from the closely related compound, ferulic acid.

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})
O-H (phenolic and carboxylic acid)	Stretching	3500-3200 (broad)
C-H (aromatic and vinylic)	Stretching	3100-3000
C-H (aliphatic)	Stretching	3000-2850
C=O (ester)	Stretching	~1715
C=O (carboxylic acid)	Stretching	~1700
C=C (aromatic)	Stretching	1600-1450
C=C (vinylic)	Stretching	~1630
C-O (ester and ether)	Stretching	1300-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of **4-Feruloylquinic acid**, allowing for the assignment of all protons and carbons. While a complete, experimentally verified NMR dataset for 4-FQA is not publicly available, data from its methyl ester derivative and predicted spectra for its isomers provide a strong basis for its identification. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents for NMR analysis.^[1]

¹H NMR (Proton NMR) - Expected Chemical Shifts in CD₃OD

Protons	Multiplicity	Chemical Shift (δ, ppm)
Feruloyl Moiety		
H-7'	d	~7.65
H-2'	d	~7.20
H-6'	dd	~7.08
H-5'	d	~6.80
H-8'	d	~6.40
OCH ₃	s	~3.85
Quinic Acid Moiety		
H-4	m	~5.30
H-3	m	~4.20
H-5	m	~3.80
H-2ax, H-6ax	m	~2.20
H-2eq, H-6eq	m	~2.05

¹³C NMR (Carbon-13 NMR) - Expected Chemical Shifts in CD₃OD

Carbons	Chemical Shift (δ , ppm)
Feruloyl Moiety	
C-9' (C=O)	~168.5
C-4'	~150.0
C-3'	~149.0
C-7'	~147.0
C-1'	~128.0
C-6'	~124.0
C-5'	~116.5
C-2'	~115.0
C-8'	~114.5
OCH ₃	~56.5
Quinic Acid Moiety	
C-7 (COOH)	~178.0
C-1	~76.0
C-4	~74.0
C-3	~72.0
C-5	~70.0
C-2	~38.0
C-6	~36.0

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **4-Feruloylquinic acid**, which is crucial for its identification and for distinguishing it from its isomers.

High-Resolution Mass Spectrometry (HRMS)

- Molecular Formula: C₁₇H₂₀O₉
- Monoisotopic Mass: 368.11073 Da[2]

Tandem Mass Spectrometry (MS/MS) of [M+H]⁺ (m/z 369.118)[2]

m/z	Relative Intensity (%)	Putative Fragment
177.0557	100	[Ferulic acid + H] ⁺
145.0290	73.36	[Feruloyl moiety fragment]
117.0337	32.90	[Feruloyl moiety fragment]

Tandem Mass Spectrometry (MS/MS) of [M+Na]⁺ (m/z 391.100)[2]

m/z	Relative Intensity (%)	Putative Fragment
391.1024	100	[M+Na] ⁺
177.0564	31.33	[Ferulic acid + H] ⁺
145.0275	19.71	[Feruloyl moiety fragment]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **4-Feruloylquinic acid** are provided below.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 1 mg of **4-Feruloylquinic acid** and dissolve it in 10 mL of spectroscopic grade methanol to prepare a stock solution. Further dilute the stock solution with methanol to obtain a concentration within the linear range of the spectrophotometer (typically resulting in an absorbance between 0.2 and 0.8).
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.

- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Use methanol as the blank reference.
 - Scan the sample solution from 200 to 400 nm.
 - Record the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of dry **4-Feruloylquinic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the spectrum, typically in the range of 4000 to 400 cm^{-1} , by co-adding a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
 - Perform a background scan with an empty sample compartment or a blank KBr pellet.
 - Process the spectrum to identify the wavenumbers of the absorption bands.

NMR Spectroscopy Protocol

- Sample Preparation:

- For ^1H NMR, dissolve 2-5 mg of **4-Feruloylquinic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD_3OD or DMSO-d_6) in a clean, dry NMR tube.
- For ^{13}C NMR, a more concentrated sample (10-20 mg) is recommended.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Data Acquisition:
 - ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-64 scans, relaxation delay (d1) of 1-5 seconds, spectral width of ~16 ppm.
 - ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay (d1) of 2 seconds.
 - 2D NMR (for complete assignment):
 - Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.
- Data Processing: Process the raw data (FID) using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Mass Spectrometry (LC-MS) Protocol

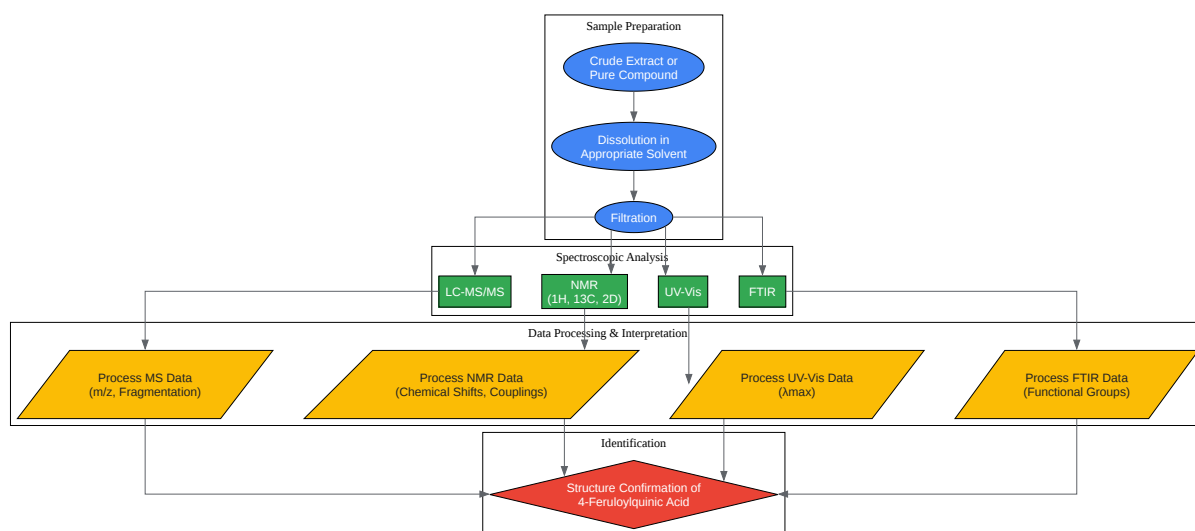
- Sample Preparation: Dissolve a small amount of **4-Feruloylquinic acid** in a suitable solvent (e.g., methanol) to a concentration of approximately 10-100 $\mu\text{g/mL}$. Filter the solution through a 0.22 μm syringe filter before injection.

- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m) is suitable.
 - Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 1-5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: ESI positive and/or negative mode.
 - Scan Range: m/z 100-1000 for full scan analysis.
 - MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the precursor ion of **4-Feruloylquinic acid**.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of **4-Feruloylquinic acid**.



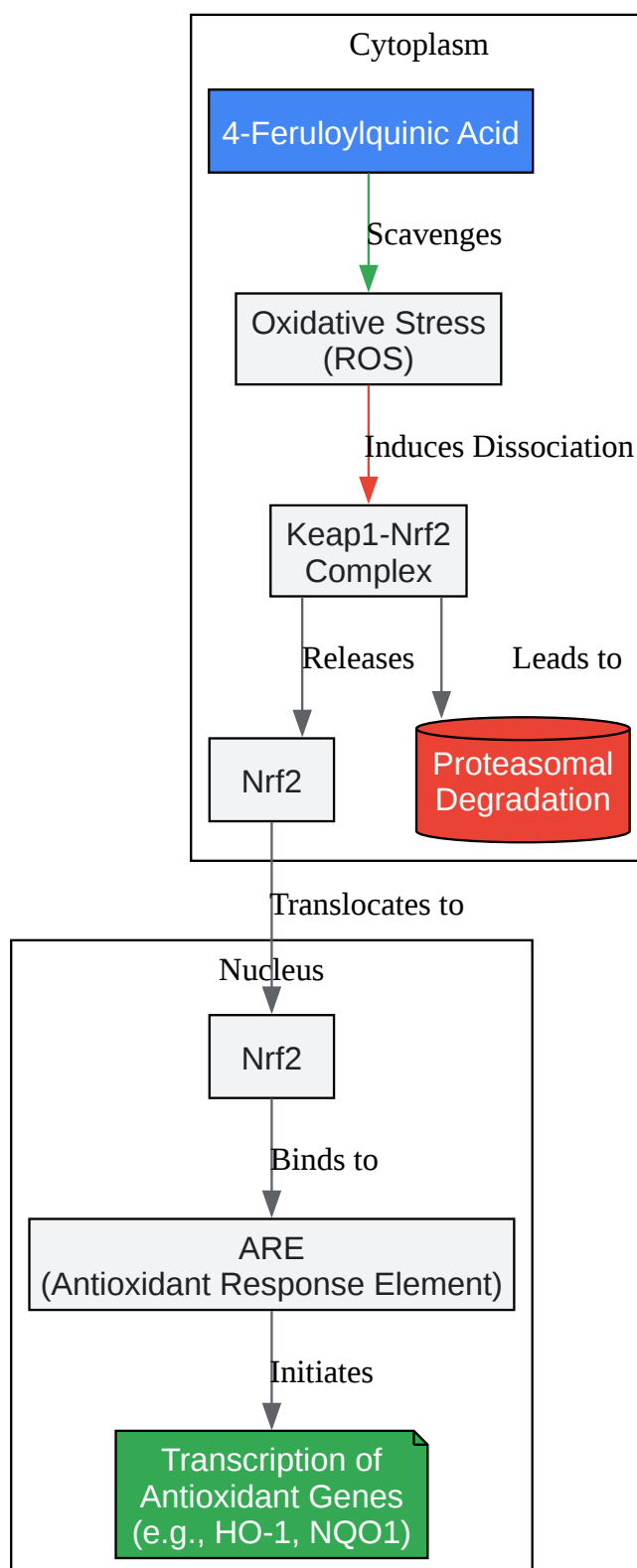
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A typical experimental workflow for the spectroscopic identification of **4-Feruloylquinic acid**.

Potential Signaling Pathways

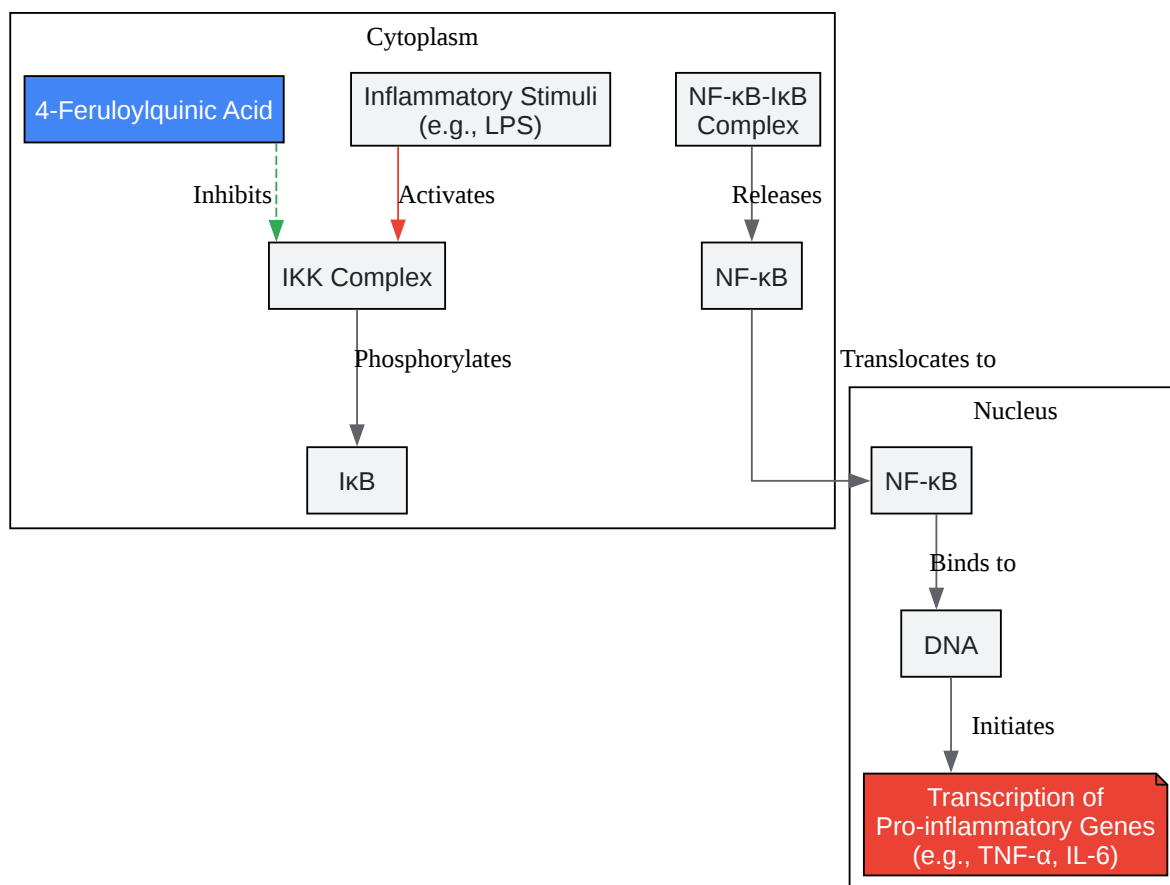
4-Feruloylquinic acid, as a phenolic compound, is anticipated to exhibit antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways such as the Nrf2-ARE and NF- κ B pathways.

Nrf2-ARE Antioxidant Response Pathway



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The Nrf2-ARE pathway, a potential target for the antioxidant activity of **4-Feruloylquinic acid**.

NF- κ B Inflammatory Pathway

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The NF- κ B pathway, a potential target for the anti-inflammatory effects of **4-Feruloylquinic acid**.

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- 2. 4-O-Feruloylquinic acid | C₁₇H₂₀O₉ | CID 10177048 - PubChem [pubchem.ncbi.nlm.nih.gov]
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